molecular formula C23H28N3O+ B1197780 Datelliptium CAS No. 81531-57-9

Datelliptium

货号: B1197780
CAS 编号: 81531-57-9
分子量: 362.5 g/mol
InChI 键: NGOHTJBYABHJKF-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Datelliptium is a synthetic compound known for its potent antitumor activity. It is a DNA-intercalating agent derived from ellipticine, exhibiting significant effects against various cancer cell lines. The compound has garnered attention due to its ability to stabilize G-quadruplex structures in DNA, thereby inhibiting the transcription of oncogenes such as the REarranged during Transfection proto-oncogene .

准备方法

Synthetic Routes and Reaction Conditions

Datelliptium is synthesized through a multi-step process involving the modification of ellipticineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the final product .

化学反应分析

Types of Reactions

Datelliptium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which may exhibit different levels of antitumor activity. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

科学研究应用

Scientific Research Applications

  • Antitumor Activity in Medullary Thyroid Carcinoma
    • Mechanism of Action : Datelliptium reduces epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. By inhibiting RET expression, it decreases cell migration and self-renewal capacity in MTC cells.
    • Case Study : A study demonstrated that treatment with this compound resulted in a 75% inhibition of tumor growth in MTC xenograft models with minimal systemic toxicity .
  • Inhibition of Cancer Stem Cell Formation
    • Impact on Spheroid Formation : this compound significantly reduced the size of preformed spheroids from TT cells, indicating its potential to inhibit cancer stem cell properties .
    • Wound Healing Assay : In vitro assays showed that this compound decreased TT cell migration in a dose-dependent manner, highlighting its effectiveness against invasive cancer behaviors .
  • Comparison with Other Treatments
    • This compound has been compared with other targeted therapies such as selpercatinib and pralsetinib, which are FDA-approved for RET-mutant cancers. Unlike these therapies, this compound targets the transcriptional regulation of RET, potentially overcoming resistance mechanisms associated with existing treatments .

Table 1: Efficacy of this compound in MTC Models

Study ParameterResultReference
Tumor Growth Inhibition75% reduction in xenograft models
IC50 in TT Cells2.5 µg/mL
IC50 in Normal Thyroid Cells10 µg/mL
Effect on Spheroid SizeSignificant reduction observed
Migration Rate (Wound Healing)Decreased in a dose-dependent manner

Table 2: Molecular Targets Affected by this compound

Target ProteinEffect of this compoundMechanism
RETDownregulatedStabilizes G-quadruplex
N-cadherinDecreasedAnti-EMT effect
VimentinDecreasedAnti-EMT effect
Claudin-1DecreasedAnti-EMT effect

作用机制

Datelliptium exerts its effects by stabilizing G-quadruplex structures in the promoter regions of oncogenes such as the REarranged during Transfection proto-oncogene. This stabilization prevents the transcription of these oncogenes, thereby inhibiting the growth and proliferation of cancer cells. The compound also affects the epithelial-to-mesenchymal transition, reducing the migratory and invasive capabilities of cancer cells .

相似化合物的比较

Similar Compounds

    Ellipticine: The parent compound from which datelliptium is derived. Ellipticine also exhibits DNA-intercalating properties but with different potency and specificity.

    Mitoxantrone: Another DNA-intercalating agent used in cancer therapy. It has a different mechanism of action and toxicity profile compared to this compound.

    Doxorubicin: A widely used anticancer drug that intercalates into DNA and inhibits topoisomerase II.

Uniqueness of this compound

This compound is unique due to its ability to specifically target G-quadruplex structures in the promoter regions of oncogenes. This specificity allows for targeted inhibition of gene transcription, reducing the likelihood of off-target effects. Additionally, this compound has shown promising results in preclinical studies with minimal systemic toxicity, making it a potential candidate for further development as an anticancer agent .

生物活性

Datelliptium, a novel compound identified for its selective antitumor properties, has garnered attention in the field of cancer research, particularly concerning its effects on medullary thyroid carcinoma (MTC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound functions primarily as a RET transcription inhibitor , targeting the RET proto-oncogene, which is implicated in various cancers, including MTC. The compound stabilizes G-quadruplex structures within the RET promoter region, leading to downregulation of RET oncogene transcription. This mechanism is significant because RET mutations are common in MTC and contribute to tumor growth and metastasis.

Key Findings:

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : this compound has been shown to reduce markers associated with EMT, such as N-cadherin and vimentin, which are crucial for cancer cell migration and invasion .
  • Reduction in Cancer Stem Cell (CSC) Properties : The compound significantly decreases the self-renewal capacity of TT cells (a model for MTC), indicating its potential to target CSCs effectively .
  • Selective Cytotoxicity : In vitro studies demonstrate that this compound exhibits lower toxicity towards normal thyroid cells compared to MTC cells, with an IC50 value of approximately 10 µg/mL for normal cells versus lower values for cancerous cells .

In Vitro Studies

A series of in vitro experiments have validated the biological activity of this compound:

  • Wound Healing Assay : this compound treatment resulted in a significant decrease in the migratory ability of TT cells in a dose-dependent manner.
  • Spheroid Formation Assay : this compound reduced the size of preformed spheroids from TT cells over time, indicating an inhibition of tumorigenic potential .
Assay Type Effect Observed Dosage
Wound HealingDecreased migrationDose-dependent
Spheroid FormationReduced size of spheroidsTime-dependent

In Vivo Studies

In vivo studies using MTC xenograft mouse models have shown that this compound can inhibit tumor growth by approximately 75% with minimal systemic toxicity. This suggests a promising therapeutic window for further clinical development .

Case Studies and Clinical Implications

Recent literature highlights the potential clinical applications of this compound in treating RET-driven malignancies. For instance:

  • A study demonstrated that patients with RET mutations exhibit varying responses to targeted therapies. This compound's mechanism could complement existing treatments by specifically targeting RET transcriptional activity .
  • The selective nature of this compound suggests it could be developed as a second-line therapy for patients with advanced MTC who have developed resistance to conventional therapies .

属性

CAS 编号

81531-57-9

分子式

C23H28N3O+

分子量

362.5 g/mol

IUPAC 名称

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol

InChI

InChI=1S/C23H27N3O/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23/h7-10,13-14,27H,5-6,11-12H2,1-4H3/p+1

InChI 键

NGOHTJBYABHJKF-UHFFFAOYSA-O

SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C

规范 SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C

相关CAS编号

105118-14-7 (chloride)
81531-58-0 (acetate salt)
105118-14-7 (chloride salt/solvate)

同义词

2-(diethylamino-2-ethyl)-9-hydroxyellipticinium
2-DEHE
datelliptium chloride
detalliptinium
detalliptinium acetate salt
detalliptinium chloride
detalliptium acetate
diethylaminoethyl-2-OH-9-ellipticinium
NSC 311152
NSC 626718X
NSC-311152
SR 95156A
SR 95156B
SR-95156A

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。